(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure features a chiral center at the carbon atom adjacent to the hydroxyl group, which imparts unique properties to the compound. The molecular formula of (S)-(-)-3-Chloro-1-phenyl-1-propanol is C9H11ClO, and it has a molecular weight of approximately 172.64 g/mol. This compound is often utilized for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.
(S)-(-)-3-Chloro-1-phenyl-1-propanol exhibits notable biological activity, particularly in medicinal chemistry. It serves as a chiral intermediate in the synthesis of antidepressant drugs, where its stereochemistry plays a critical role in the pharmacological properties of the final products . The compound's interaction with biological systems is influenced by its chirality, affecting enzyme binding and metabolic pathways.
Several methods have been developed for synthesizing (S)-(-)-3-Chloro-1-phenyl-1-propanol:
Research has indicated that (S)-(-)-3-Chloro-1-phenyl-1-propanol interacts effectively with certain enzymes involved in drug metabolism. Studies involving microbial reductases demonstrate that this compound can be efficiently converted into other biologically active forms, highlighting its importance in biotransformation processes . The specific interactions depend on the enzyme's active site configuration and the compound's stereochemistry.
Several compounds share structural similarities with (S)-(-)-3-Chloro-1-phenyl-1-propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Chloro-1-naphthalenemethanol | Chiral Alcohol | Used in organic synthesis; different aromatic system |
3-Bromo-1-phenylpropanol | Chiral Alcohol | Similar structure but bromine instead of chlorine |
(R)-(+)-3-Chloro-1-phenylpropanol | Enantiomer | Opposite chirality; important for comparative studies |
The uniqueness of (S)-(-)-3-Chloro-1-phenyl-1-propanol lies primarily in its specific stereochemistry and its role as an intermediate in synthesizing biologically active compounds, distinguishing it from other similar compounds that may not possess identical biological or chemical properties.
Biocatalytic asymmetric reduction of 3-chloro-1-phenyl-1-propanone to (S)-CPPO leverages microbial reductases for high enantiomeric excess (ee). The yeast reductase YOL151W from Saccharomyces cerevisiae has emerged as a standout candidate, achieving 100% ee and complete substrate conversion at 30 mM concentration. Key features include:
Comparative Performance of Microbial Reductases
Reductase Source | Substrate Conc. (mM) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
S. cerevisiae YOL151W | 30 | 100 | 100 | |
Acetobacter sp. | 10 | 82.3 | >99 | |
Candida utilis | 1 (batch) | 85 | 99.5 |
While YOL151W excels in enantioselectivity, Acetobacter sp. demonstrates superior productivity (1.87 mmol/L/h) in biphasic systems combining deep eutectic solvents (DES) and ionic liquids.
Immobilization enhances biocatalyst reusability and stability. Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate retain 60% activity after three cycles, achieving 85% yield and 99.5% ee. Innovations in this domain include:
Advantages Over Free Cells
The Corey–Bakshi–Shibata (CBS) reduction employs oxazaborolidine catalysts to achieve enantioselective ketone reduction. Key developments include:
Challenges and Solutions
Deep eutectic solvents (DES) have emerged as sustainable cosolvents for enhancing the efficiency of whole-cell biocatalysts in asymmetric reductions. In the synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone, DES composed of choline chloride and urea ([ChCl][U]) demonstrated superior biocompatibility with Acetobacter sp. CCTCC M209061 cells [1]. At 5% (v/v) [ChCl][U], the solvent increased cell membrane permeability, as confirmed by membrane anisotropy ratio (MAR) and flow cytometry assays, while maintaining enzymatic activity [1]. This permeability enhancement facilitated substrate uptake and product release, leading to an 82.3% yield and >99.0% e.e. within 6 hours [1].
The DES-augmented system also enabled biphasic catalysis when combined with the water-immiscible ionic liquid C₄MIM·PF₆. This combination increased substrate loading to 16.0 mmol/L, achieving a 93.3% yield and a productivity of 1.87 mmol/L/h [1]. The DES-ionic liquid interface stabilized the biocatalyst and prevented substrate inhibition, underscoring the versatility of DES in multiphase reaction engineering.
Table 1: Optimization of DES-Containing Biocatalytic Systems
Parameter | Optimal Value | Effect on Reaction Outcome |
---|---|---|
[ChCl][U] Content | 5% (v/v) | Maximal biocompatibility and permeability [1] |
Substrate Loading | 16.0 mmol/L | 93.3% yield in biphasic system [1] |
Temperature | 30°C | Balanced activity and stability [1] |
Immobilization of Acetobacter sp. CCTCC M209061 cells on polyvinyl alcohol (PVA)-sodium sulfate matrices significantly enhanced operational stability for repeated biocatalytic cycles [1]. The immobilized cells retained >90% activity after five batches, compared to a 60% drop in free-cell systems, due to protection against shear stress and solvent denaturation [1]. This stabilization was critical for scaling reactions to a 500 mL preparative scale, where the system maintained a productivity of 1.37 mmol/L/h and >99.0% e.e. [1].
The immobilization process also facilitated the integration of cofactor regeneration. By coupling glucose dehydrogenase (GDH) with the immobilized cells, the NADH recycling efficiency reached 95%, enabling substrate concentrations of 10.0 mmol/L without exogenous cofactor addition [1]. This self-sufficient system reduced production costs and simplified downstream processing.
Ligand engineering has unlocked new pathways for dynamic kinetic resolution (DKR) in the synthesis of chiral alcohols. Copper catalysts coordinated with π-accepting ligands, such as BCP (L8), enable efficient racemization of intermediates via radical-anion mechanisms [5]. In the DKR of 3-chloro-1-phenyl-1-propanol precursors, the CuCl-L8 system achieved 94% e.e. and 71% yield by stabilizing a doubly deprotonated radical-anion intermediate, which lowered the axial rotation barrier of the prochiral ketone [5].
Table 2: Performance of Ligand-Engineered Copper Catalysts
Ligand | Substrate Loading (mmol/L) | Yield (%) | e.e. (%) |
---|---|---|---|
L8 | 12.0 | 71 | 94 [5] |
L10 | 15.0 | 65 | 94 [5] |
The synergy between copper catalysts and lipase LPL-311-Celite in one-pot oxidative coupling-DKR cascades further streamlined the synthesis. Starting from 2-naphthol derivatives, the cascade produced (R)-BINOLs with 94% e.e., showcasing the adaptability of ligand-engineered systems for complex chiral scaffolds [5].
(S)-(-)-3-Chloro-1-phenyl-1-propanol serves as a crucial chiral building block in the synthesis of selective serotonin reuptake inhibitors, representing one of the most important classes of antidepressant medications [1] [2] [3]. The compound's unique stereochemical configuration makes it an indispensable intermediate for producing pharmaceutically active compounds that selectively inhibit serotonin reuptake in the central nervous system.
The synthesis of SSRI compounds utilizing (S)-(-)-3-Chloro-1-phenyl-1-propanol involves sophisticated asymmetric reduction processes that ensure high enantiomeric purity. Research has demonstrated that microbial reductases, particularly the yeast reductase YOL151W from Saccharomyces cerevisiae, can convert 3-chloro-1-phenyl-1-propanone to (S)-(-)-3-Chloro-1-phenyl-1-propanol with complete stereospecificity [2]. The enzymatic process operates optimally at 40°C and pH 7.5-8.0, achieving complete conversion of 30 millimolar substrate concentrations with 100% enantiomeric excess [2].
The pharmaceutical significance of this chiral building block extends beyond simple structural considerations. The (S)-enantiomer specifically provides the correct three-dimensional arrangement necessary for effective interaction with serotonin transporter proteins [4] [5]. This stereochemical specificity is fundamental to the therapeutic efficacy of SSRI medications, as the wrong enantiomer may exhibit reduced activity or potentially adverse effects.
Advanced synthetic methodologies have been developed to produce (S)-(-)-3-Chloro-1-phenyl-1-propanol with exceptional purity standards. The asymmetric synthesis using borane-amine complexes with chiral catalysts such as (R)-α,α-diphenyl-2-pyrrolidinemethanol, (1R,2S)-2-amino-1,2-diphenylethanol, and (1R,2R)-1-amino-2-indanol achieves yields of 88.3-93.8% with enantiomeric excess values ranging from 81.6-87.7% [6]. These borane-amine complexes offer superior stability and safety compared to traditional borane-tetrahydrofuran or borane-methyl sulfide complexes [6].
The integration of (S)-(-)-3-Chloro-1-phenyl-1-propanol into SSRI synthesis pathways involves multiple chemical transformations that maintain stereochemical integrity throughout the process. The compound undergoes nucleophilic substitution reactions, oxidation-reduction processes, and coupling reactions while preserving its chiral center [1] [7]. This stereochemical stability is essential for producing therapeutic compounds that meet stringent pharmaceutical standards.
The pharmaceutical synthesis of tomoxetine and fluoxetine represents two of the most significant applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol as a chiral building block. These antidepressant medications require precise stereochemical control to achieve therapeutic efficacy while minimizing adverse effects [3] [8] [9].
Tomoxetine, marketed as Strattera®, utilizes (S)-(-)-3-Chloro-1-phenyl-1-propanol as a key intermediate in its manufacturing process. The synthesis involves converting the chiral alcohol to (R)-N-methyl-3-phenyl-3-hydroxypropylamine, which subsequently undergoes etherification with 2-fluorotoluene to produce the final pharmaceutical product [10] [11] [12]. The process achieves yields of 82-99% with enantiomeric excess values exceeding 99% [10] [12].
The tomoxetine synthesis pathway demonstrates the critical importance of maintaining stereochemical purity throughout the manufacturing process. The intermediate (R)-N-methyl-3-phenyl-3-hydroxypropylamine must be produced with exceptional enantiomeric purity, as even minor contamination with the (S)-enantiomer can significantly impact the therapeutic profile of the final product [10]. Quality control measures include chiral high-performance liquid chromatography analysis to verify enantiomeric purity at each synthetic step [12].
Industrial-scale production of tomoxetine utilizing (S)-(-)-3-Chloro-1-phenyl-1-propanol involves advanced catalytic processes that ensure consistent stereochemical outcomes. The Ullmann coupling reaction, performed in the presence of copper(I) iodide and potassium carbonate, achieves excellent yields while maintaining the required stereochemical configuration [12]. Reaction conditions typically involve heating to 148°C for 21 hours in toluene solvent, followed by pH adjustment procedures to isolate the desired enantiomer [12].
Fluoxetine, commercially known as Prozac®, represents another major pharmaceutical application of (S)-(-)-3-Chloro-1-phenyl-1-propanol as a chiral building block. The synthesis of (R)-fluoxetine involves asymmetric reduction of prochiral 3-chloropropiophenone using in-situ generated oxazaborolidine catalysts derived from (S)-α,α-diphenylprolinol [13]. This process yields (R)-fluoxetine hydrochloride with 96% enantiomeric excess and 56% overall yield [13].
The fluoxetine synthesis pathway demonstrates sophisticated asymmetric catalysis techniques that utilize (S)-(-)-3-Chloro-1-phenyl-1-propanol as a crucial intermediate. The key step involves asymmetric reduction using recyclable chiral procatalysts, which can be recovered quantitatively and reused in subsequent synthetic cycles [13]. This approach offers significant economic advantages for large-scale pharmaceutical production while maintaining stringent quality standards.
Alternative synthetic routes for fluoxetine production utilize asymmetric dihydroxylation procedures that incorporate (S)-(-)-3-Chloro-1-phenyl-1-propanol as a common building block [9]. These methods employ Sharpless asymmetric dihydroxylation reactions to establish the required stereochemical configuration, achieving high enantioselectivity and excellent yields [9]. The resulting chiral intermediates undergo further chemical transformations to produce the final pharmaceutical product with the necessary stereochemical purity.
Advanced analytical techniques are employed throughout the fluoxetine synthesis process to monitor stereochemical purity and ensure pharmaceutical quality. Chiral chromatography methods, including high-performance liquid chromatography with chiral stationary phases, provide accurate quantification of enantiomeric composition [13] [9]. These analytical procedures are essential for meeting regulatory requirements and ensuring consistent therapeutic performance.
The development of neuroactive pharmaceuticals utilizing (S)-(-)-3-Chloro-1-phenyl-1-propanol as a chiral building block demands exceptionally stringent stereochemical purity requirements. These specifications arise from the critical importance of stereochemistry in drug-receptor interactions within the central nervous system [14] [15] [16].
Pharmaceutical regulatory agencies have established comprehensive guidelines governing the stereochemical purity of neuroactive drugs. The United States Food and Drug Administration requires that chiral pharmaceuticals demonstrate enantiomeric purity of at least 98.0% enantiomeric excess for commercial products [17] [18]. For compounds with maximum daily doses not exceeding 2 grams, the presence of enantiomeric impurities cannot exceed 0.15% of the majority enantiomer [19]. When daily doses exceed 2 grams, this limit decreases to 0.05% [19].
The European Medicines Agency has implemented similarly stringent requirements, with additional emphasis on demonstrating the pharmacological and toxicological properties of each enantiomer [17]. These regulatory frameworks reflect the growing understanding that even minor enantiomeric impurities can significantly impact therapeutic outcomes, particularly in neuroactive pharmaceuticals where receptor specificity is paramount [20].
Commercial specifications for (S)-(-)-3-Chloro-1-phenyl-1-propanol demonstrate adherence to these regulatory requirements. High-quality pharmaceutical-grade material typically exhibits optical purity of at least 98.0% enantiomeric excess as determined by gas chromatography, with melting points ranging from 57.0-61.0°C and optical rotation values of -25° (c=1 in chloroform) [21] [22]. These specifications ensure that the chiral building block meets the exacting standards required for neuroactive drug synthesis.
The verification of stereochemical purity in (S)-(-)-3-Chloro-1-phenyl-1-propanol requires sophisticated analytical methodologies that can accurately distinguish between enantiomers. Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination, utilizing specialized stationary phases that interact differentially with each enantiomer [18] [19].
Advanced analytical techniques include the use of chiral solvating agents in nuclear magnetic resonance spectroscopy, which can provide quantitative measurements of enantiomeric composition without requiring chemical derivatization [23]. The method employs compounds such as 1,1'-bi-2-naphthol as chiral recognition agents, creating transient diastereomeric complexes that exhibit distinct spectroscopic signatures [23].
Capillary electrophoresis methodologies have emerged as powerful tools for stereochemical analysis, offering high resolution and sensitivity for enantiomeric determinations [19] [24]. These techniques utilize chiral selectors such as highly sulfated-gamma-cyclodextrin to achieve separation of enantiomers, with detection limits enabling quantification of minor enantiomers at levels below 0.1% [24].
The manufacturing of neuroactive pharmaceuticals utilizing (S)-(-)-3-Chloro-1-phenyl-1-propanol requires comprehensive quality control systems that monitor stereochemical purity throughout the production process. These systems incorporate multiple analytical checkpoints to ensure that enantiomeric purity is maintained from raw materials through final product formulation [18] [19].
Process validation studies demonstrate that stereochemical purity can be maintained through careful control of reaction conditions, including temperature, pH, and reaction time parameters. The manufacturing process must be designed to minimize racemization, which can occur through various mechanisms including base-catalyzed enolate formation or thermal equilibration [25].
Environmental considerations play an increasingly important role in the development of stereochemically pure neuroactive pharmaceuticals. Green chemistry principles emphasize the use of environmentally benign synthetic methods that reduce waste generation while maintaining stereochemical integrity [25]. Biocatalytic processes utilizing enzymes or whole-cell systems offer particular advantages in this regard, providing high selectivity with minimal environmental impact [2].
The integration of Quality by Design principles into the development of stereochemically pure neuroactive pharmaceuticals represents a paradigm shift toward more robust and predictable manufacturing processes [19]. This approach involves comprehensive understanding of the relationship between process parameters and stereochemical outcomes, enabling the development of control strategies that ensure consistent product quality while meeting regulatory requirements.
The pharmaceutical applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol demonstrate yields ranging from 50-100% with enantiomeric excess values of 81.6-100%, depending on the specific synthetic methodology employed. Enzymatic resolution methods achieve the highest selectivity, with yeast reductase systems providing complete stereochemical control. Industrial-scale production methods utilizing Ullmann coupling and asymmetric reduction techniques achieve yields of 82-99% with enantiomeric excess values exceeding 99%.
Stereochemical purity requirements for neuroactive pharmaceuticals mandate minimum enantiomeric purity of 98.0% enantiomeric excess, with maximum allowable enantiomeric impurity levels of 0.15% for daily doses up to 2 grams and 0.05% for higher doses. Analytical methods must demonstrate precision with relative standard deviation values below 2.0% and detection limits of 0.05-0.1% for enantiomeric impurities.
Irritant